molecular formula C22H26O3 B11996751 (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5\'-oxolane]-2\',3-dione

(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5\'-oxolane]-2\',3-dione

Cat. No.: B11996751
M. Wt: 338.4 g/mol
InChI Key: MCNZISFQKMPWRJ-TWLXKFCOSA-N
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Description

The compound (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione is a complex organic molecule with a unique spiro structure This compound is characterized by its multiple chiral centers and its spiro connection between a cyclopenta[a]phenanthrene and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent spiro connection to the furan ring. Common synthetic routes may involve:

    Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Spiro Connection to Furan Ring: This step often involves the use of specific reagents and catalysts to form the spiro linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

The compound (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione has several scientific research applications:

    Chemistry: Used as a model compound to study spiro structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.

    Pathways Involved: Signaling pathways and metabolic processes that are affected by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione lies in its specific stereochemistry and spiro structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

(10R,13S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16?,18?,20-,21-,22+/m0/s1

InChI Key

MCNZISFQKMPWRJ-TWLXKFCOSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3C2=CC[C@]4(C3CC[C@@]45CCC(=O)O5)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C

Origin of Product

United States

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